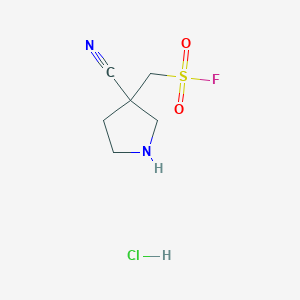
(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride” is a chemical compound with the CAS Number: 2377035-99-7 . It has a molecular weight of 228.67 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9FN2O2S.ClH/c7-12(10,11)5-6(3-8)1-2-9-4-6;/h9H,1-2,4-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 228.67 .Scientific Research Applications
Synthesis and Characterization of Fluorinated Compounds Research on compounds similar to (3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride; hydrochloride focuses on their synthesis and characterization, exploring their potential in creating novel chemical structures. For instance, methods have been developed for accessing small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through 1,3-dipolar cycloaddition, demonstrating the ease of synthesizing vinyl fluorides and highlighting their accessibility for further chemical exploration (McAlpine et al., 2015).
Advancements in Sulfonyl Fluoride Synthesis Sulfonyl fluorides, including those related to (3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride; hydrochloride, are valuable for diverse applications, including click chemistry. Novel and efficient synthetic methods, such as the electrochemical oxidative coupling of thiols and potassium fluoride, have been developed, providing a mild and environmentally friendly approach to sulfonyl fluoride synthesis with a broad substrate scope (Laudadio et al., 2019).
Radiochemistry and Diagnostic Imaging The compound's structure suggests potential utility in radiochemistry, evidenced by research using similar sulfonyl compounds for radiosynthesis of fluorinated amines, crucial in PET imaging. Azetidinium methanesulfonates have been utilized to efficiently incorporate radioactive [18F]fluoride, demonstrating an effective synthesis method for fluoropropyl tertiary amines, which could have implications for diagnostic imaging applications (Kiesewetter & Eckelman, 2004).
Nucleophilic Substitution Reactions Significant work has focused on the reactivity of compounds like (3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride; hydrochloride in nucleophilic substitution reactions. Enhanced reactivities of such reactions in ionic liquids have been observed, showcasing the potential of using alternative solvents to increase the efficiency of chemical transformations, particularly for fluorination and other halogenations, thereby expanding the synthetic toolkit available for modifying and creating new chemical entities (Kim, Song, & Chi, 2003).
Safety and Hazards
properties
IUPAC Name |
(3-cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S.ClH/c7-12(10,11)5-6(3-8)1-2-9-4-6;/h9H,1-2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRAUBUWPIRMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CS(=O)(=O)F)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2750354.png)
![2-methoxy-1-[(E)-2-nitroethenyl]naphthalene](/img/structure/B2750355.png)
![ethyl 6-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2750356.png)

![3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2750358.png)
![Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2750360.png)


![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)
![2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2750367.png)
![8-chloro-2-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2750369.png)


